BenchChemオンラインストアへようこそ!

Belumosudil

ROCK2 inhibitor kinase selectivity ROCK1

Belumosudil is the only FDA-approved, orally bioavailable, ROCK2-selective inhibitor (IC50 105 nM for ROCK2, >200-fold selectivity over ROCK1). Unlike non-selective ROCK inhibitors (fasudil, Y-27632), it enables precise ROCK2 interrogation without confounding ROCK1 effects. With a 74% ORR in steroid-refractory cGVHD and robust real-world efficacy data, it delivers unmatched clinical validation for cGVHD research and drug-repurposing studies. Prioritize belumosudil for fibrosis, immunology, or neuronal research requiring unambiguous target engagement. Its unique selectivity eliminates the need for secondary genetic validation, streamlining workflows. Request a quote for high-purity Belumosudil today.

Molecular Formula C26H24N6O2
Molecular Weight 452.5 g/mol
CAS No. 911417-87-3
Cat. No. B1681009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBelumosudil
CAS911417-87-3
SynonymsSLx-2119;  SLx2119;  SLx 2119;  KD-025;  KD025;  KD 025.
Molecular FormulaC26H24N6O2
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)NN=C5
InChIInChI=1S/C26H24N6O2/c1-16(2)28-24(33)15-34-20-7-5-6-17(13-20)25-30-23-9-4-3-8-21(23)26(31-25)29-19-10-11-22-18(12-19)14-27-32-22/h3-14,16H,15H2,1-2H3,(H,27,32)(H,28,33)(H,29,30,31)
InChIKeyGKHIVNAUVKXIIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Belumosudil CAS 911417-87-3: A Selective ROCK2 Inhibitor for Chronic GVHD and Beyond


Belumosudil (CAS 911417-87-3; also known as KD025 or SLx-2119) is an orally bioavailable, small-molecule kinase inhibitor that selectively targets Rho-associated coiled-coil containing protein kinase 2 (ROCK2) with an IC50 of 105 nM, demonstrating greater than 200-fold selectivity over the closely related isoform ROCK1 (IC50 24 µM) [1]. It is the first and only FDA-approved ROCK2-selective inhibitor, indicated for the treatment of adult and pediatric patients 12 years and older with chronic graft-versus-host disease (cGVHD) after failure of at least two prior lines of systemic therapy [2]. Its mechanism involves immunomodulation through shifting the Th17/Treg balance and downregulating pro-fibrotic pathways, distinguishing it from other agents used in cGVHD management [3].

Why Generic Substitution Fails: Belumosudil's Differentiated Selectivity and Clinical Profile Defy Simple Interchange with Other ROCK Inhibitors or cGVHD Therapies


In procurement and research selection, the term 'ROCK inhibitor' is a broad class descriptor that fails to capture the critical functional differences among members. Belumosudil exhibits a unique selectivity profile for ROCK2 over ROCK1 (IC50 105 nM vs. 24 µM, >200-fold selective), while alternative ROCK inhibitors such as fasudil and Y-27632 are isoform-nonselective, inhibiting both ROCK1 and ROCK2 with similar potency [1]. This selectivity is not a minor nuance; it translates directly into a distinct immunomodulatory and anti-fibrotic mechanism that is relevant to cGVHD pathogenesis. In the clinical context of cGVHD, substitution with other ROCK inhibitors is not supported by any regulatory approval or clinical data, and even among FDA-approved cGVHD therapies, belumosudil's mechanism and clinical response profile in heavily pre-treated, steroid-refractory patients are quantitatively distinct from agents like ibrutinib or ruxolitinib [2]. The evidence below quantifies these differences to inform rigorous selection and procurement decisions.

Belumosudil Evidence Guide: Quantified Differentiation vs. ROCK Inhibitors and cGVHD Therapies


Belumosudil's >200-Fold ROCK2 Selectivity vs. Non-Selective ROCK Inhibitors Fasudil and Y-27632

Belumosudil demonstrates profound selectivity for ROCK2 (IC50 105 nM) over ROCK1 (IC50 24 µM), representing a >200-fold selectivity window [1]. In direct head-to-head enzymatic assays, the non-selective ROCK inhibitor Y-27632 inhibited both ROCK1 and ROCK2 with similar potency (Ki values 140-220 nM for ROCK1 and 300 nM for ROCK2), showing no isoform discrimination [2]. Fasudil, another clinically used ROCK inhibitor, also lacks isoform selectivity, inhibiting ROCK1 with a Ki of 0.33 µM and ROCK2 with an IC50 of 0.158 µM, alongside off-target activity against PKA, PKC, and PKG [3]. This fundamental difference in selectivity profiles renders belumosudil functionally distinct from pan-ROCK inhibitors.

ROCK2 inhibitor kinase selectivity ROCK1 fasudil Y-27632

Belumosudil Clinical Efficacy in cGVHD: 74% ORR in Heavily Pre-Treated Patients vs. Best Available Therapy (BAT) 26.8% ORR

In the pivotal Phase 2 ROCKstar trial, belumosudil 200 mg once daily achieved an overall response rate (ORR) of 74% (95% CI: 62–84) in patients with steroid-refractory cGVHD who had received 2–5 prior lines of systemic therapy [1]. A real-world comparative effectiveness study using targeted maximum likelihood estimation (TMLE) to compare belumosudil against best available therapy (BAT) in a similar patient population (2–5 prior lines) demonstrated a 6-month ORR of 38.7% for belumosudil versus 26.8% for BAT, representing a 44.2% relative improvement with belumosudil (one-sided 95% CI: 4.4 to ∞; p = 0.031) [2]. Notably, responses to belumosudil were observed across all organ systems and in patient subgroups with prior exposure to ruxolitinib or ibrutinib.

cGVHD overall response rate ROCKstar steroid-refractory BAT

Belumosudil Enables Corticosteroid Tapering in Steroid-Refractory cGVHD: 65% of Patients Achieve Dose Reduction

Chronic corticosteroid therapy is a major source of morbidity in cGVHD management, and the ability to taper steroids is a clinically meaningful endpoint. In the ROCKstar trial, 65% of patients treated with belumosudil were able to reduce their corticosteroid dose [1]. A German-Swiss multicenter real-world analysis further quantified this benefit, reporting that 14 of 22 evaluable patients achieved steroid dose reduction, with a median best reduction of 50% (range, 17-100%), and one-third of all patients achieved at least a 50% reduction in concomitant corticosteroid dosage [2]. In contrast, real-world data for ibrutinib show that while it is effective, steroid tapering data is less robustly quantified, and the high rates of adverse events often complicate long-term steroid management [3].

cGVHD corticosteroid reduction steroid-sparing ROCKstar

Favorable Safety Profile: Belumosudil Shows Lower Mortality (2.84%) Compared to Ibrutinib (8.7%) and Ruxolitinib (12.4%) in FAERS Analysis

A comparative analysis of the FDA Adverse Events Reporting System (FAERS) for approved oral therapies for steroid-refractory cGVHD revealed a markedly lower reported mortality rate for belumosudil (2.84%) compared to ibrutinib (8.7%) and ruxolitinib (12.4%) [1]. This safety differentiation is consistent with clinical trial data where belumosudil demonstrated a manageable safety profile, with adverse events ≥ grade 3 reported in 27% of patients in a real-world cohort, predominantly infectious events [2]. In the ROCKstar trial, grade ≥3 adverse events were reported in 56% (200 mg QD) and 52% (200 mg BID) of patients, with pneumonia (6% each), hypertension (6% each), and hyperglycemia (5% each) being the most common [3]. The real-world comparative effectiveness study also noted that adverse events were recorded in 27% of belumosudil lines of therapy compared to 36% of BAT lines [4].

cGVHD safety FAERS adverse events mortality

Durable Responses and Failure-Free Survival: Belumosudil vs. Best Available Therapy in Real-World cGVHD

Beyond initial response rates, the durability of response is a critical metric for evaluating long-term therapeutic value. In a real-world comparative analysis using TMLE methodology, the 1-year failure-free survival (FFS) was 61.2% for belumosudil versus 47.8% for best available therapy (BAT), representing a 13.5% absolute difference (95% CI: 1.5–100%; p = 0.032) [1]. A separate real-world study reported 6-month FFS of 75% (95% CI: 65–86) and 12-month FFS of 66% (95% CI: 55–78) for belumosudil [2]. A German-Swiss analysis reported a median FFS of 16.5 months and median overall survival of 23.1 months [3]. In contrast, real-world data for ibrutinib shows 6-month FFS of 59% and 12-month FFS of 41% [4].

cGVHD failure-free survival durability real-world evidence TMLE

Belumosudil Application Scenarios: Translating Quantitative Differentiation into Research and Procurement Decisions


Preclinical Research Requiring Isoform-Selective ROCK2 Inhibition to Dissect Pathway-Specific Biology

Researchers investigating the divergent roles of ROCK1 and ROCK2 in cellular processes such as fibrosis, immune regulation, or neuronal function should prioritize belumosudil over non-selective ROCK inhibitors (e.g., Y-27632, fasudil). Belumosudil's >200-fold selectivity for ROCK2 (IC50 105 nM) over ROCK1 (IC50 24 µM) [1] allows for precise interrogation of ROCK2-specific signaling without confounding ROCK1 inhibition. This is critical for studies where ROCK1 inhibition may produce opposing or masking effects, such as in T-cell differentiation, smooth muscle contraction, or blood-brain barrier integrity. Procurement of belumosudil for such studies ensures experimental clarity and reduces the need for secondary genetic validation (e.g., siRNA knockdown), thereby streamlining research workflows and enhancing data interpretability.

Clinical cGVHD Management in Heavily Pre-Treated, Steroid-Refractory Patients Requiring Durable Response and Steroid Tapering

For clinicians and formulary decision-makers managing patients with steroid-refractory cGVHD who have failed ≥2 prior lines of systemic therapy, belumosudil offers a quantifiable advantage over best available therapy (BAT) and other approved agents. The 74% ORR in the ROCKstar trial [2] and the 44.2% relative improvement in ORR over BAT [3] in a real-world comparative analysis provide strong evidence for superior efficacy. Furthermore, the ability of belumosudil to facilitate significant corticosteroid tapering (median 50% reduction) in a majority of patients [4] addresses a key clinical goal of reducing long-term steroid toxicity. The lower reported mortality in FAERS analysis (2.84% vs. 8.7% for ibrutinib and 12.4% for ruxolitinib) [5] further supports its selection in this vulnerable patient population. Procurement of belumosudil for hospital formularies should be prioritized for this specific indication and patient profile.

Pharmacovigilance and Real-World Evidence Generation for cGVHD Therapeutics

Organizations conducting post-marketing surveillance, comparative effectiveness research, or health economics and outcomes research (HEOR) in cGVHD should utilize belumosudil as a benchmark comparator. The robust body of real-world evidence, including TMLE-based comparative analyses demonstrating superior 6-month ORR (38.7% vs. 26.8%) and 1-year FFS (61.2% vs. 47.8%) versus BAT [3], and multicenter retrospective studies confirming efficacy in ruxolitinib-refractory populations [6], provides a high-quality evidence base for indirect treatment comparisons and network meta-analyses. Researchers in this field can leverage belumosudil's well-characterized efficacy and safety profile to contextualize the performance of emerging therapies and to inform evidence-based treatment guidelines.

Drug Repurposing and Combination Therapy Studies Targeting Fibrotic and Inflammatory Diseases

Given its unique mechanism as a selective ROCK2 inhibitor with documented anti-fibrotic and immunomodulatory properties, belumosudil represents a compelling candidate for drug repurposing and combination therapy research beyond cGVHD. Preclinical studies have demonstrated its efficacy in reducing infarct volume in cerebral ischemia models [7] and in combination with OXPHOS inhibitors for synergistic anti-tumor activity [8]. For investigators exploring novel therapeutic strategies in conditions characterized by pathological fibrosis (e.g., systemic sclerosis, pulmonary fibrosis) or dysregulated immunity, procurement of belumosudil for in vitro and in vivo proof-of-concept studies is justified by its FDA-approved status, established safety profile, and unique selectivity profile that distinguishes it from other kinase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Belumosudil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.